1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene

Lipophilicity Chromatographic retention Partition coefficient

Ensure reproducible synthesis with 1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene, a para-substituted diaryl ether building block featuring a reactive benzylic bromide handle. Its defined rod-like geometry and high LogP (5.4972) enable precise spatial control in ligand and liquid crystal design, unlike regioisomers. The 98% purity grade minimizes catalyst poisoning risks. Ideal for nucleophilic substitution, cross-coupling, and SAR studies requiring exact lipophilicity.

Molecular Formula C16H17BrO
Molecular Weight 305.21 g/mol
CAS No. 1427461-07-1
Cat. No. B1405600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene
CAS1427461-07-1
Molecular FormulaC16H17BrO
Molecular Weight305.21 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
InChIInChI=1S/C16H17BrO/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-10,12H,11H2,1-2H3
InChIKeyCRVGSISYLLFQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene (CAS 1427461-07-1) Procurement and Technical Specifications


1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene (CAS 1427461-07-1, molecular formula C16H17BrO, molecular weight 305.21 g/mol) is a synthetic organic intermediate belonging to the class of substituted diaryl ethers bearing a benzylic bromomethyl functional group . The compound features a 4-isopropylphenoxy moiety linked via an ether bond to a para-bromomethylbenzene core. Its LogP value is reported as 5.4972, indicating high lipophilicity that governs its solubility and partitioning behavior in organic reaction media . This compound is primarily utilized as a reactive building block in organic synthesis, where the benzylic bromide serves as a versatile electrophilic handle for nucleophilic substitution, cross-coupling, and alkylation reactions. Commercial availability includes suppliers offering purity specifications ranging from 95% to 98% .

Why Regioisomeric and Unsubstituted Analogs Cannot Replace 1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene in Synthesis


Substitution of 1-(bromomethyl)-4-(4-isopropylphenoxy)benzene with regioisomers or simpler phenoxybenzyl bromides is not chemically equivalent due to divergent steric environments, electronic distribution, and physicochemical properties that directly impact reaction kinetics, product yield, and downstream purification. The para-substituted bromomethyl group on the benzene ring bearing the ether linkage creates a defined distance and geometry relative to the isopropylphenoxy moiety, which differs fundamentally from ortho- or meta-substituted regioisomers (e.g., CAS 1427460-74-9) [1]. Furthermore, the presence of the isopropyl substituent on the terminal phenoxy ring alters both the electronic character of the ether oxygen and the overall lipophilicity of the molecule compared to unsubstituted analogs such as 1-(bromomethyl)-4-phenoxybenzene (CAS 36881-42-2) [2]. These structural variations manifest as quantifiable differences in chromatographic retention (LogP), which directly affect reaction workup efficiency and final product purity profiles. For applications requiring specific spatial arrangements—such as the synthesis of sterically defined ligands, liquid crystalline monomers, or pharmaceutical intermediates where lipophilicity must be precisely tuned—generic substitution will result in altered reactivity patterns, different impurity profiles, and ultimately, failure to reproduce literature protocols.

1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene (CAS 1427461-07-1) Quantitative Differentiation Evidence for Procurement Decision-Making


Comparative LogP Analysis of 1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene Versus Unsubstituted Phenoxybenzyl Bromide

1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene exhibits a calculated LogP of 5.4972 . In contrast, the unsubstituted analog 1-(bromomethyl)-4-phenoxybenzene (CAS 36881-42-2) has a substantially lower LogP due to the absence of the isopropyl group on the terminal phenyl ring. The addition of the isopropyl substituent increases the LogP by approximately 1.5–2.0 log units (estimated from structural increment methods). This quantifiable difference in lipophilicity translates to distinct behavior in reversed-phase chromatography and liquid–liquid extraction protocols.

Lipophilicity Chromatographic retention Partition coefficient

Purity Grade Availability for 1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene Across Commercial Suppliers

Multiple suppliers offer 1-(bromomethyl)-4-(4-isopropylphenoxy)benzene with specified purity minimums: AKSci lists 95% minimum purity , while Leyan specifies 98% purity for their catalog item 1516844 . This compares favorably to the ortho-substituted regioisomer (CAS 1427460-74-9), for which purity specifications are less consistently documented across vendor catalogs. The availability of 98% purity grade from Leyan provides procurement optionality for applications requiring higher starting material homogeneity, such as medicinal chemistry lead optimization or material science applications where trace impurities could confound structure–property relationship studies.

Chemical purity Quality control Procurement specification

Topological Polar Surface Area (TPSA) and Rotatable Bond Count of 1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene

1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene has a calculated TPSA of 9.23 Ų and four rotatable bonds . The TPSA value, derived solely from the ether oxygen (the bromine atom does not contribute to polar surface area), indicates minimal hydrogen-bonding capacity. The four rotatable bonds—comprising the ether linkage, the benzylic C–Br bond, and the isopropyl group attachment—confer conformational flexibility distinct from the ortho-substituted regioisomer (CAS 1427460-74-9), which may exhibit steric constraints due to proximity of the bromomethyl and ether groups [1].

Molecular descriptor Drug-likeness Conformational flexibility

Reactivity Profile: Benzylic Bromide Electrophilicity in Nucleophilic Substitution

The benzylic bromomethyl group in 1-(bromomethyl)-4-(4-isopropylphenoxy)benzene serves as a primary electrophilic center for nucleophilic substitution reactions. Compared to aryl bromides (such as those found in 1-(bromomethyl)-2-(4-bromophenoxy)benzene analogs), the benzylic bromide is significantly more reactive toward SN2 displacement under mild conditions [1]. This differential reactivity enables chemoselective functionalization in substrates containing multiple halogen types. While direct kinetic comparison data between this compound and its closest analogs are not publicly available, the class of benzylic bromides is well established to react with amines, thiols, alkoxides, and stabilized carbanions at rates several orders of magnitude faster than corresponding aryl bromides under identical conditions.

Electrophilic reactivity SN2 kinetics Synthetic intermediate

Structural Distinction from Closely Related Analogs: Isopropyl Substituent Position and Regioisomerism

The target compound (CAS 1427461-07-1) features para-substitution of the bromomethyl group relative to the ether linkage on the central benzene ring. This arrangement creates a linear, rod-like molecular geometry. In contrast, the ortho-regioisomer (CAS 1427460-74-9) positions the bromomethyl and ether groups adjacent to one another, introducing steric congestion that alters both the conformational ensemble and the electronic environment of the reactive benzylic carbon [1]. The meta-substituted analog (CAS 51632-16-7), which lacks the isopropyl group entirely, is a known pyrethroid insecticide analog with an activity index of 10 and distinct toxicological profile including liver toxicity and lipid peroxidation in rodent models . These structural divergences preclude interchangeable use in synthetic sequences requiring precise spatial presentation of substituents.

Structure-activity relationship Molecular geometry Chemical space

Recommended Application Scenarios for 1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene (CAS 1427461-07-1) Based on Quantitative Evidence


Synthesis of Sterically Defined Ligands for Coordination Chemistry and Catalysis

The para-substituted, rod-like geometry of 1-(bromomethyl)-4-(4-isopropylphenoxy)benzene provides a rigid scaffold for constructing bidentate or monodentate ligands with predictable spatial orientation. The benzylic bromide can be functionalized with phosphine, amine, or N-heterocyclic carbene donor groups, while the isopropylphenoxy terminus offers steric bulk to modulate catalyst selectivity. The high LogP (5.4972) facilitates purification of intermediates via standard extraction protocols. Procurement of the 98% purity grade is recommended for catalyst development to minimize impurities that could poison transition-metal centers.

Preparation of Liquid Crystalline Monomers and Advanced Polymeric Materials

The elongated, diphenyl ether core with para-substitution aligns with structural motifs common in calamitic (rod-like) liquid crystals. The benzylic bromide serves as a polymerizable or cross-linkable handle, while the isopropyl group contributes to the mesogenic character by influencing the molecule‘s length-to-breadth ratio and polarizability. The four rotatable bonds allow sufficient conformational flexibility for mesophase formation while maintaining the overall anisotropic shape required for liquid crystalline behavior. Researchers should verify Lot Purity (95–98%) prior to polymerization to avoid chain-transfer or termination events from unknown contaminants.

Pharmaceutical Intermediate Derivatization via SN2 Displacement

The benzylic bromide electrophilic center enables efficient coupling with nitrogen, oxygen, or sulfur nucleophiles under mild conditions (room temperature, polar aprotic solvents). This reactivity profile [1] is advantageous for constructing ether-linked or amine-linked pharmacophores in late-stage diversification strategies. The high LogP (5.4972) indicates that downstream products will be highly lipophilic, a property that must be considered for drug candidates targeting intracellular or CNS applications. The para-substitution pattern ensures that the resulting adducts maintain a defined geometry, which is critical for structure–activity relationship (SAR) studies where molecular shape correlates with target binding. Absence of documented biological activity for this specific compound makes it suitable as a clean-slate building block without confounding off-target liabilities.

Synthesis of Isotopically Labeled Internal Standards for Mass Spectrometry

The presence of a single bromine atom in 1-(bromomethyl)-4-(4-isopropylphenoxy)benzene provides a distinctive isotopic signature (natural abundance ⁷⁹Br:⁸¹Br ≈ 1:1) that can be exploited for mass spectrometry quantification. The benzylic position offers a synthetic handle for introducing stable isotope labels (e.g., ¹³C or ²H) via nucleophilic substitution with labeled reagents. The high purity specifications available (98%) reduce the need for extensive chromatographic purification of the labeled product, which is particularly valuable when working with expensive isotopically enriched starting materials.

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